molecular formula C17H14ClN3O5S3 B2939659 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide CAS No. 1098646-26-4

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide

Cat. No.: B2939659
CAS No.: 1098646-26-4
M. Wt: 471.95
InChI Key: PJIWCRKUPQWIFR-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a pyrrolidine-2-carboxamide core substituted with a 5-chlorothiophene-2-sulfonyl group and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety. The chlorothiophene and benzothiazole rings may enhance binding affinity to biological targets, while the dioxolane ring could influence metabolic stability .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S3/c18-14-3-4-15(28-14)29(23,24)21-5-1-2-10(21)16(22)20-17-19-9-6-11-12(26-8-25-11)7-13(9)27-17/h3-4,6-7,10H,1-2,5,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIWCRKUPQWIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the chlorination of thiophene to form 5-chlorothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Concurrently, the dioxolobenzothiazole moiety is synthesized through a series of cyclization reactions involving benzothiazole and dioxolane derivatives. The final step involves the coupling of the sulfonylated chlorothiophene with the dioxolobenzothiazole and pyrrolidine-2-carboxamide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Hypothesized Target/Activity
1-(5-Chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide 496.94 Sulfonamide, chlorothiophene, benzothiazole Enzyme inhibition (e.g., kinases)
N-(Benzothiazol-2-yl)pyrrolidine-2-carboxamide 247.31 Pyrrolidine-carboxamide, benzothiazole Anticancer (topoisomerase inhibition)
5-Chloro-2-(phenylsulfonyl)thiophene 258.74 Chlorothiophene, sulfonyl Antimicrobial (bacterial efflux pumps)
1,3-Dioxolo[4,5-f]benzothiazole-6-carboxylic acid 225.22 Benzothiazole, dioxolane, carboxylic acid Anti-inflammatory (COX-2 inhibition)

Structural Analysis

  • Sulfonamide Group: The sulfonamide moiety in the target compound is shared with 5-chloro-2-(phenylsulfonyl)thiophene, which is known for disrupting bacterial membrane proteins . However, the presence of the benzothiazole-dioxolane system in the target molecule may confer selectivity toward eukaryotic enzymes, such as kinases or proteases .
  • Benzothiazole-Dioxolane System : This hybrid structure is absent in simpler analogs like N-(benzothiazol-2-yl)pyrrolidine-2-carboxamide. The dioxolane ring likely enhances solubility and reduces oxidative metabolism compared to unsubstituted benzothiazoles .
  • Chlorothiophene : The 5-chlorothiophene group is a common pharmacophore in antimicrobial agents. Its electronegative chlorine atom may strengthen hydrophobic interactions in target binding pockets, as seen in sulfonamide-based antifungals .

Bioactivity and Mechanism

  • Enzyme Inhibition : The sulfonamide group and benzothiazole system are recurrent in kinase inhibitors (e.g., dasatinib analogs). Molecular docking studies suggest the chlorothiophene group may occupy hydrophobic subpockets in ATP-binding sites .
  • Antimicrobial Potential: The chlorothiophene-sulfonamide motif is structurally akin to sulfa drugs, which inhibit dihydropteroate synthase. However, the bulky benzothiazole-dioxolane substituent may redirect activity toward Gram-positive bacteria with thicker peptidoglycan layers .
  • Metabolic Stability: The dioxolane ring could mitigate cytochrome P450-mediated oxidation, enhancing half-life compared to non-dioxolane-containing benzothiazoles .

Biological Activity

The compound 1-(5-chlorothiophen-2-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pyrrolidine-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound based on diverse research findings, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound consists of a chlorothiophene moiety linked to a sulfonamide group and a pyrrolidine carboxamide, with a benzothiazole derivative as part of its structure. This unique configuration is thought to contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the 1,3-benzothiazole core have been reported to show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound under discussion may exhibit comparable antibacterial effects due to the presence of the sulfonamide group, which is known for its antimicrobial properties.

2. Enzyme Inhibition

Enzyme inhibition studies have demonstrated that compounds related to this class can act as potent inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and urinary tract infections . The compound's structure suggests potential for strong binding interactions with these enzymes.

3. Antioxidant Activity

Compounds with similar frameworks have also been evaluated for their antioxidant potential. The presence of the dioxole and benzothiazole moieties may enhance the ability of the compound to scavenge free radicals, thereby providing protective effects against oxidative stress . Such activities are vital in preventing cellular damage and may contribute to anti-inflammatory effects.

Case Studies and Experimental Findings

Several studies have explored the biological activities of structurally related compounds:

  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The results indicated that certain derivatives showed strong inhibitory activity against Bacillus subtilis and Escherichia coli, suggesting that the sulfonamide functionality enhances antibacterial effectiveness .
  • Enzyme Inhibition Studies : In vitro assays revealed that derivatives exhibited significant AChE inhibitory activity. For example, compounds similar to the target molecule showed IC50 values in the low micromolar range against AChE .
  • Antioxidant Properties : The antioxidant capacity was evaluated using various assays (e.g., DPPH radical scavenging). Compounds with similar scaffolds demonstrated promising results, indicating potential applications in oxidative stress-related disorders .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundResultReference
Antibacterial1-(5-chlorothiophen-2-yl)sulfonyl...Moderate to strong activity
AChE InhibitionRelated sulfonamide derivativesLow micromolar IC50 values
AntioxidantSimilar benzothiazole derivativesSignificant radical scavenging
Urease InhibitionCompounds with piperidine moietyStrong inhibitory activity

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound, given its structural complexity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. Central Composite Designs (CCD) or Box-Behnken models can minimize experimental runs while capturing nonlinear interactions . For multi-step syntheses, apply reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for preliminary biological testing?

  • Methodological Answer : Perform accelerated stability studies using HPLC or LC-MS under varied pH, temperature, and light exposure to identify degradation pathways. For solubility, employ shake-flask methods with UV-Vis quantification in buffers mimicking biological fluids. Include controls for hydrolysis/oxidation susceptibility due to the sulfonyl and dioxolo groups .

Q. What spectroscopic techniques are most effective for structural confirmation and purity analysis?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from the benzothiazole and pyrrolidine moieties. Use high-resolution mass spectrometry (HRMS) for exact mass validation. Purity should be quantified via HPLC with diode-array detection to detect trace impurities from synthetic byproducts .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding the compound’s reactivity or binding mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways or ligand-target interactions, comparing computational predictions with experimental kinetics or binding assays. For discrepancies in reactivity (e.g., unexpected regioselectivity), use ab initio molecular dynamics (AIMD) to simulate solvent or temperature effects . Cross-validate with multivariate statistical analysis to identify outliers in datasets .

Q. What advanced strategies are available to study the stereochemical impact of the pyrrolidine ring on biological activity?

  • Methodological Answer : Synthesize enantiopure analogs via chiral chromatography or asymmetric catalysis, followed by X-ray crystallography to confirm absolute configuration. Evaluate bioactivity differences using cell-based assays (e.g., IC50 determination) and correlate with molecular docking simulations to assess enantiomer-target binding affinities .

Q. How can researchers design a robust protocol for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-situ FTIR or Raman spectroscopy) to monitor reaction progression in real time. Use Quality by Design (QbD) principles to define a design space for critical process parameters (CPPs) and validate via risk assessment matrices . For heterogeneous reactions, optimize mixing efficiency using computational fluid dynamics (CFD) .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in biological activity studies across different assay platforms?

  • Methodological Answer : Conduct meta-analysis of dose-response curves using tools like GraphPad Prism to assess inter-assay variability. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants. Cross-reference with transcriptomic or proteomic profiling to identify off-target effects confounding assay results .

Q. What statistical frameworks are suitable for analyzing non-linear relationships in structure-activity data for derivatives of this compound?

  • Methodological Answer : Apply machine learning models (e.g., random forest, support vector regression) trained on descriptors like Hammett constants or topological polar surface area. Use partial least squares (PLS) regression to handle multicollinearity in multivariate datasets . For small datasets, employ Bayesian inference to quantify uncertainty in activity predictions .

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